6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
Description
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, featuring an iodine atom at position 6, a methyl group at position 7, and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
6-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-8-11-7(9(13)14)4-12(8)3-6(5)10/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URORBEKDDKFEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis typically begins with a heterocyclic precursor such as imidazo[1,2-a]pyridine derivatives . The initial step involves introducing the methyl group at the 7-position, which can be achieved through methylation of the heterocyclic core using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Iodination at the 6-Position
The key step involves selective iodination at the 6-position of the imidazo[1,2-a]pyridine ring. This is generally accomplished via electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl), iodine (I2) in the presence of a Lewis acid catalyst (e.g., iron(III) chloride), or via oxidative iodination with oxidants like hydrogen peroxide or N-iodosuccinimide (NIS).
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Iodinating agent | I2 or NIS | |
| Catalyst | FeCl3 or similar | |
| Solvent | Acetic acid, acetonitrile | |
| Temperature | 25–80°C |
The regioselectivity for the 6-position is influenced by electronic effects of existing substituents, with the methyl group directing electrophilic substitution to adjacent positions.
Carboxylation at the 2-Position
The carboxylic acid group at the 2-position is introduced via a carboxylation step. This can be achieved through:
Lithiation-Carbon Dioxide Trapping:
Lithiation of the heterocyclic core using n-butyllithium (n-BuLi) at low temperature, followed by quenching with CO₂ gas, yields the carboxylate, which upon acidic work-up affords the free acid.Direct Functionalization:
Alternatively, starting from a precursor with a suitable leaving group, such as a halogen, followed by nucleophilic substitution with carbon dioxide or a carbonate source.
Final Functionalization to Obtain the Acid
The carboxylate intermediate is then acidified with dilute acid (e.g., HCl) to yield the target 6-iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid .
Purification and Characterization
Post-synthesis, purification involves recrystallization from suitable solvents (e.g., ethanol, acetic acid) and chromatography (e.g., preparative HPLC). Structural verification employs NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the presence of the methyl, iodine, and carboxylic acid groups at the correct positions.
Data Table: Summary of Key Reaction Conditions
Research Findings and Notes
Selectivity and Yield Optimization:
The regioselectivity for iodination at the 6-position can be enhanced by controlling reaction conditions and using directing groups. Excess iodine can lead to polyiodination, which must be avoided for specificity.Reaction Efficiency:
Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields in heterocyclic iodination steps.Safety and Handling: Iodination reagents and n-BuLi are highly reactive and require strict safety protocols, including working in a fume hood and using appropriate PPE.
Chemical Reactions Analysis
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of imidazo[1,2-a]pyridine, including 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid, exhibit potent anticancer activities. A study highlighted the synthesis of new quinazoline derivatives containing imidazo[1,2-a]pyridine moieties, which showed submicromolar inhibitory activity against various tumor cell lines. The compound 13k from this series demonstrated an IC50 value ranging from 0.09 μM to 0.43 μM against tested cell lines, indicating its potential as a lead compound for PI3Kα inhibition in cancer therapy .
Anti-inflammatory Applications
The compound has also been explored for its anti-inflammatory properties. Novel derivatives derived from similar structures have shown efficacy in inhibiting the interaction of intercellular adhesion molecules (ICAMs) and leukointegrins, suggesting potential therapeutic applications in treating inflammatory conditions . This mechanism is crucial for developing drugs targeting autoimmune diseases and chronic inflammatory disorders.
Synthesis and Methodological Advances
Catalytic Conversion from Lignin
Recent advancements in synthetic methodologies have demonstrated the feasibility of producing imidazo[1,2-a]pyridine derivatives from lignin-derived compounds. A one-pot catalytic strategy was developed to convert lignin β-O-4 model compounds into functionalized imidazo[1,2-a]pyridines with yields up to 95%. This method emphasizes the sustainable use of biomass for producing valuable nitrogen-containing heterocycles . Such methodologies not only enhance the efficiency of synthesis but also contribute to greener chemistry practices.
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives is critical for optimizing their biological activities. The incorporation of specific functional groups at strategic positions has been shown to significantly enhance the anticancer activity and selectivity of these compounds. For instance, modifications around the quinazoline scaffold have led to improved PI3Kα inhibition .
Potential Applications Beyond Pharmaceuticals
Fluorescent Markers
The heterobicyclic structure of imidazo[1,2-a]pyridine is associated with high fluorescence activity, making it suitable for research applications involving genetic fluorescent markers. This property can be leveraged in molecular biology for tracking cellular processes or gene expression studies .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit Rab geranylgeranyl transferase (RGGT), disrupting the prenylation of Rab11A in human cervical carcinoma cells . This inhibition affects cellular processes such as vesicle trafficking and signal transduction, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The imidazo[1,2-a]pyridine core allows for diverse substitutions, which significantly influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Halogen Effects : Iodine at position 6 increases molecular weight and lipophilicity compared to chlorine or methyl analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Positional Isomerism : Substitutions at position 7 (e.g., methyl or chloro) versus position 6 (iodo) alter steric and electronic interactions. For instance, 7-methyl substitution may improve metabolic stability by blocking oxidation sites .
- Carboxylic Acid Position : The carboxylic acid at position 2 is conserved across most analogs, suggesting its role in hydrogen bonding or salt bridge formation with biological targets .
Challenges:
- Iodination : Introducing iodine may require specialized reagents (e.g., N-iodosuccinimide) or metal-catalyzed reactions, which can be costly or low-yielding .
- Regioselectivity : Achieving precise substitution at positions 6 or 7 demands careful control of reaction conditions to avoid byproducts .
Inferences for 6-Iodo-7-methyl Analog:
Biological Activity
6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- CAS Number : 1086386-13-1
- Molecular Formula : C8H7IN2O2
- Molecular Weight : 330.12 g/mol
The compound features an imidazo[1,2-a]pyridine ring system, which is known for its diverse pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, particularly focusing on its role as an inhibitor in various biochemical pathways.
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. For instance, a study highlighted that compounds with similar structures showed submicromolar inhibitory activity against various tumor cell lines, suggesting that modifications at the C6 position can enhance their efficacy against cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 13k | 0.09 - 0.43 | Various Tumor Cells | PI3Kα Inhibition |
| 6b | Varies | HCC827 | Induces G2/M Phase Arrest |
The most potent derivative identified in related studies was compound 13k , which inhibited PI3Kα with an IC50 value of 1.94 nM and induced apoptosis in HCC827 cells, demonstrating the potential of imidazo[1,2-a]pyridine derivatives as lead compounds for cancer therapy .
Enzyme Inhibition
Another significant area of research involves the inhibition of Rab geranylgeranyl transferase (RGGT). The C6 substituent's nature in imidazo[1,2-a]pyridine derivatives has been shown to influence their activity against RGGT, with certain compounds disrupting Rab11A prenylation in HeLa cells effectively. This suggests a potential application in targeting specific signaling pathways involved in cancer progression .
Study on Antitumor Activity
In a recent investigation, a series of new imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticancer properties. The study found that structural modifications significantly affected their potency against different cancer cell lines. The research concluded that these compounds could be developed further as targeted therapies for cancer treatment .
Inhibition of Protein Geranylgeranylation
A study focused on the synthesis of phosphonocarboxylates derived from imidazo[1,2-a]pyridine demonstrated that certain derivatives exhibited cytotoxic activity against HeLa cells while also inhibiting RGGT effectively. The findings indicated that the introduction of specific functional groups at the C6 position could enhance both cytotoxicity and enzyme inhibition capabilities .
Q & A
Q. What are the recommended synthetic routes for 6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves halogenation at the 6-position of the imidazo[1,2-a]pyridine core. A common approach is reacting 2-aminopyridine derivatives with α-halo carbonyl compounds under basic conditions. For iodination, iodine or iodine monochloride can be used as halogen sources. Key steps include:
Reaction setup : Combine 7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid with iodine in the presence of a base (e.g., NaHCO₃) and a solvent like DMF or acetic acid.
Temperature control : Maintain reflux conditions (100–120°C) for 6–12 hours to ensure complete substitution .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Note : Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Protective measures : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Desiccate to avoid hygroscopic effects .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers. Collaborate with certified hazardous waste facilities for final disposal .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirm carboxylate (δ ~170 ppm) and iodinated positions (deshielding effects) .
- HRMS : Verify molecular weight (expected [M+H]+: 317.01 g/mol) and isotopic patterns for iodine .
- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O absorption (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
- Methodological Answer :
- Rational design : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to improve electrophilic reactivity. Replace the methyl group with bulkier substituents (e.g., isopropyl) to modulate lipophilicity .
- Synthetic validation : Use Suzuki-Miyaura coupling for aryl group introduction or Ullmann reactions for ether linkages. Optimize conditions (e.g., Pd catalysts, microwave irradiation) to reduce side products .
- Biological testing : Screen derivatives against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. Compare IC₅₀ values to establish structure-activity relationships (SAR) .
Q. How should researchers resolve contradictions in cytotoxicity data across studies?
- Methodological Answer :
- Data normalization : Use internal controls (e.g., Vero cells) to account for cell line variability. Normalize results to untreated cell viability .
- Purity validation : Confirm compound purity (>95%) via HPLC and elemental analysis. Impurities like unreacted iodine may skew results .
- Replicate experiments : Perform triplicate assays with independent syntheses to rule out batch-specific anomalies. Use statistical tools (e.g., ANOVA) to assess significance .
Q. What strategies optimize solid-phase synthesis of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Polymer selection : Use Wang resin or Rink amide MBHA for carboxylate anchoring. Ensure proper swelling in DCM/DMF mixtures .
- Halogenation : Post-condensation, treat with N-iodosuccinimide (NIS) in THF at 0°C to introduce iodine selectively .
- Cleavage conditions : Use TFA/H₂O (95:5) for 2 hours to release the product while preserving acid-sensitive groups .
Data-Driven Analysis
Q. Table 1. Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀, μM)
| Compound | HepG2 | MCF-7 | A375 | Vero (Control) |
|---|---|---|---|---|
| 10a | 18 | 21 | 16 | 76 |
| 10b | 15 | 16 | 14 | 14 |
| Key Insight : Compound 10a shows selective cytotoxicity (low activity in Vero cells), suggesting potential therapeutic utility. Researchers should prioritize derivatives with high tumor-to-control ratios . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
